molecular formula C15H16ClNO2 B13102324 Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride

Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride

Cat. No.: B13102324
M. Wt: 277.74 g/mol
InChI Key: WDDAUBMDGTWCRE-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is a chemical compound with a biphenyl structure, which is a common motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.

Scientific Research Applications

Anticancer Activity

Research indicates that Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.

  • Case Study : In vitro studies demonstrated significant cytotoxicity against HeLa cells, a human cervical cancer line. The compound was found to induce apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers post-treatment .

Binding Affinity

The compound has been shown to interact effectively with specific biological targets, which is critical for understanding its mechanism of action.

  • Binding Studies : Assays indicated a strong binding affinity for proteins involved in cell cycle regulation. This interaction suggests potential for developing targeted therapies against cancers that exhibit dysregulation in these pathways .

Chemical Synthesis and Reactions

This compound can be synthesized through various methods involving the reaction of its precursor with hydrochloric acid under controlled conditions. This synthesis typically utilizes solvents like ethanol or methanol.

Types of Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Can yield corresponding oxides.
  • Reduction : Can be reduced to different forms using agents like lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur where the amino group is replaced by other functional groups.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
Ethyl 4-amino-[1,1'-biphenyl]-2-carboxylateSimilar biphenyl structureDifferent amino position may alter biological activity
Ethyl 3-amino-[2-nitrophenyl]-2-carboxylateNitrophenol substitutionPotentially different reactivity due to nitro group
Ethyl 4-amino-[naphthalen-1-yl]-2-carboxylateNaphthalene instead of biphenylMay exhibit distinct pharmacological properties

This table emphasizes how structural variations impact biological activity and potential therapeutic applications.

Industrial Applications

Beyond research settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new compounds with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can be compared to other biphenyl derivatives, such as:

    Biphenyl-2-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    2-Aminobiphenyl: Lacks the carboxylate group, affecting its solubility and reactivity.

    Ethyl biphenyl-2-carboxylate: Lacks the amino group, limiting its potential bioactivity.

The presence of both the amino and carboxylate groups in Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride makes it unique and versatile for various applications.

Biological Activity

Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its unique biphenyl structure and the presence of amino and carboxylate functional groups. This article explores its biological activities, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a biphenyl backbone with an amino group at the 2' position and a carboxylate group at the 2 position. This structural configuration influences its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

Property Details
Molecular Formula C15H15ClN2O2
Molecular Weight 288.74 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and organic solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with biological targets. Key areas of activity include:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways related to cancer cell proliferation.
  • Antimicrobial Properties : The presence of the amino group enhances the compound's ability to act against various bacterial strains, showing significant inhibitory effects.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes critical in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Antitumor Activity

A study investigated the effect of this compound on glioblastoma cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability:

  • Cell Line : U-87 (human glioblastoma)
  • Concentration Range : 10 µM to 100 µM
  • Results :
    • Cell viability decreased by up to 70% at 100 µM after 48 hours.
    • Mechanism of action involved modulation of NF-κB pathways.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound showed promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Biphenyl Derivative : Starting from commercially available biphenyl compounds.
  • Introduction of Functional Groups : Amino and carboxylic acid groups are introduced through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride form for improved solubility and stability.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

ethyl 2-(2-aminophenyl)benzoate;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16;/h3-10H,2,16H2,1H3;1H

InChI Key

WDDAUBMDGTWCRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2N.Cl

Origin of Product

United States

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